molecular formula C23H31N3O7 B2544049 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate CAS No. 1396768-61-8

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate

Cat. No.: B2544049
CAS No.: 1396768-61-8
M. Wt: 461.515
InChI Key: ZXFXIIHAEFJWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a complex organic compound characterized by its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate can be achieved through a multi-step organic synthesis process. The starting materials typically include 4-cyanobenzyl chloride, piperidine, tetrahydrofuran-2-methanol, and acetic anhydride. The synthetic route involves a series of reactions, including nucleophilic substitution, esterification, and amidation.

Industrial Production Methods

On an industrial scale, the synthesis might involve optimized reaction conditions to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate.

  • Reduction: Can be reduced using reducing agents like lithium aluminum hydride.

  • Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperidinyl and tetrahydrofuran moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Typical conditions might involve specific temperature ranges, solvents like dichloromethane or ethanol, and controlled pH levels.

Major Products Formed

The major products formed depend on the type of reaction:

  • Oxidation: May yield carboxylic acids or ketones.

  • Reduction: Potential formation of primary or secondary amines.

  • Substitution: Formation of new derivatives with altered functional groups.

Scientific Research Applications

  • Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.

  • Biology: Potentially useful in biochemical assays and as a probe for studying receptor interactions.

  • Medicine: May have applications in drug design and development, particularly in the creation of novel therapeutic agents.

  • Industry: Could be utilized in the production of advanced materials or as a chemical building block for industrial processes.

Mechanism of Action

The mechanism by which 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate exerts its effects involves its interaction with specific molecular targets, typically through binding to receptors or enzymes. This interaction can modulate biochemical pathways, influencing various cellular processes. The precise molecular targets and pathways would depend on the specific application, such as binding to a receptor in a pharmacological context or interacting with an enzyme in a biochemical assay.

Comparison with Similar Compounds

Compared to similar compounds, 2-(4-(((4-cyanobenzyl)oxy)methyl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate possesses unique structural features that may offer distinct advantages

Similar Compounds

  • 1-(4-cyanobenzyl)-4-piperidinol

  • N-(tetrahydrofuran-2-yl)methyl)acetamide

  • Other acetamide derivatives

Properties

IUPAC Name

2-[4-[(4-cyanophenyl)methoxymethyl]piperidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3.C2H2O4/c22-12-17-3-5-18(6-4-17)15-26-16-19-7-9-24(10-8-19)14-21(25)23-13-20-2-1-11-27-20;3-1(4)2(5)6/h3-6,19-20H,1-2,7-11,13-16H2,(H,23,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFXIIHAEFJWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)C#N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.